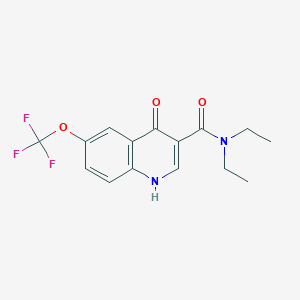

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

Description

Properties

Molecular Formula |

C15H15F3N2O3 |

|---|---|

Molecular Weight |

328.29 g/mol |

IUPAC Name |

N,N-diethyl-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C15H15F3N2O3/c1-3-20(4-2)14(22)11-8-19-12-6-5-9(23-15(16,17)18)7-10(12)13(11)21/h5-8H,3-4H2,1-2H3,(H,19,21) |

InChI Key |

IIOVKBWOJNRRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their pharmacological profiles are summarized below:

Substituent Effects on Bioactivity

- Position 6 Substitutions: Chloro (e.g., Compound 52): Associated with CB2 inverse agonism (49% efficacy) .

- Carboxamide Modifications :

- Hydroxyl Position: 4-Hydroxy (Target) vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide, and what key intermediates should be prioritized?

- Methodology : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. A common approach includes:

- Step 1 : Condensation of trifluoromethoxy-substituted aniline derivatives with diethyl oxalate to form the quinoline backbone.

- Step 2 : Hydroxylation at the 4-position using oxidative agents like potassium permanganate in acidic media .

- Step 3 : Introduction of the N,N-diethyl carboxamide group via nucleophilic substitution with diethylamine under basic conditions .

- Critical intermediates : Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (for carboxamide functionalization) and 6-(trifluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (for hydroxylation optimization) .

Q. How can researchers validate the structural integrity of this compound, particularly the trifluoromethoxy and carboxamide groups?

- Methodology : Use a combination of:

- NMR spectroscopy : -NMR to confirm trifluoromethoxy group integrity ( ppm for CFO) and -NMR to resolve diethyl carboxamide protons ( ppm for CH) .

- X-ray crystallography : To resolve positional ambiguity of the hydroxyl group (4-position) and confirm planarity of the quinoline core .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodology :

- Systematic SAR studies : Compare substituent effects by synthesizing analogs (e.g., replacing trifluoromethoxy with trifluoromethyl or methoxy groups) and testing in standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) .

- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like HIF-1α (linked to antiangiogenic activity) or COX-2 (inflammatory pathways) .

- Experimental controls : Include positive controls (e.g., tasquinimod for antiangiogenic activity) and validate cell line specificity to rule off-target effects .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties, and what are the trade-offs in metabolic stability?

- Methodology :

- In vitro metabolic assays : Use liver microsomes (human/rat) to assess oxidative stability of the trifluoromethoxy group compared to non-fluorinated analogs.

- LC-MS/MS analysis : Quantify metabolites (e.g., demethylated or hydroxylated derivatives) to identify degradation pathways .

- Computational modeling : Predict logP and polar surface area to correlate trifluoromethoxy’s lipophilicity with membrane permeability .

Q. What experimental designs are recommended to study the compound’s mechanism of action in cancer models, given its structural similarity to tasquinimod?

- Methodology :

- In vivo xenograft models : Compare tumor growth inhibition in tasquinimod-resistant vs. sensitive cell lines (e.g., PC3 prostate cancer) to identify shared pathways .

- Biomarker analysis : Measure plasma levels of S100A9 (a tasquinimod target linked to immune modulation) via ELISA to assess target engagement .

- Combination therapy : Test synergy with taxanes or androgen ablation therapies, using Chou-Talalay synergy indices .

Data Analysis and Optimization

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodology :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without compromising cell viability .

- pH adjustment : Exploit the hydroxyl group’s acidity (pKa ≈ 6.5–7.0) by preparing stock solutions in mildly alkaline buffers (pH 7.4–8.0) .

Q. What computational tools are most effective for predicting interactions between this compound and biological targets?

- Recommendations :

- Molecular dynamics (MD) simulations : Use GROMACS to model binding stability with HIF-1α over 100-ns trajectories .

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors at 4-hydroxy, hydrophobic trifluoromethoxy) using Schrödinger’s Phase .

Comparative and Mechanistic Studies

Q. How does this compound compare to other quinoline-3-carboxamides in inhibiting tumor angiogenesis?

- Key findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.